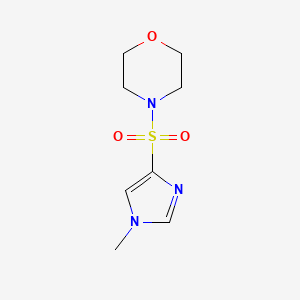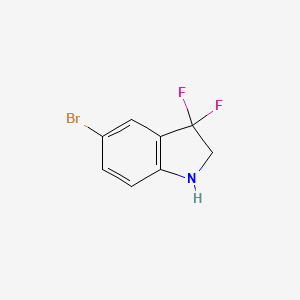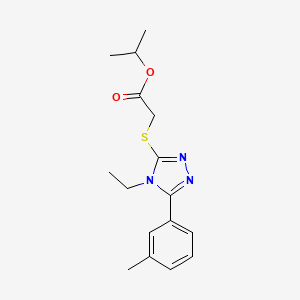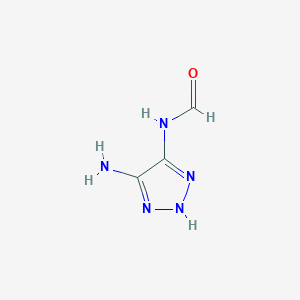![molecular formula C7H5NOS2 B11770374 Thieno[3,2-b]thiophene-2-carboxamide](/img/structure/B11770374.png)
Thieno[3,2-b]thiophene-2-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Thieno[3,2-b]thiophene-2-carboxamide is a heterocyclic compound that features a fused ring system composed of two thiophene rings.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of thieno[3,2-b]thiophene-2-carboxamide typically involves the formation of the thieno[3,2-b]thiophene core followed by functionalization at the 2-position. One common method includes the Suzuki coupling reaction, which involves the reaction of a thieno[3,2-b]thiophene boronic acid derivative with an appropriate halide under palladium catalysis . Another approach involves the Vilsmeier-Haack formylation of thieno[3,2-b]thiophene, followed by conversion to the carboxamide .
Industrial Production Methods
Industrial production methods for this compound are not extensively documented, but they likely involve scalable versions of the laboratory synthesis methods, such as the Suzuki coupling reaction, which can be adapted for large-scale production .
Analyse Chemischer Reaktionen
Types of Reactions
Thieno[3,2-b]thiophene-2-carboxamide undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxamide group to an amine.
Substitution: Electrophilic substitution reactions can occur at the thiophene rings
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic substitution reactions often use reagents like bromine or chlorinating agents
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Halogenated derivatives
Wissenschaftliche Forschungsanwendungen
Thieno[3,2-b]thiophene-2-carboxamide has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules and materials.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential pharmaceutical agent due to its unique structural features.
Industry: Utilized in the development of organic electronic devices such as organic field-effect transistors and solar cells .
Wirkmechanismus
The mechanism of action of thieno[3,2-b]thiophene-2-carboxamide involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to modulation of biochemical pathways. The exact molecular targets and pathways can vary depending on the specific application and context .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Thieno[2,3-b]thiophene: Another isomer with different electronic properties.
Thieno[3,4-b]thiophene: Known for its optoelectronic applications.
Dithieno[3,2-b2’,3’-d]thiophene: Used in organic electronics for its extended conjugation
Uniqueness
Thieno[3,2-b]thiophene-2-carboxamide is unique due to its specific ring fusion and functionalization, which impart distinct electronic properties and reactivity compared to other thienothiophene isomers .
Eigenschaften
Molekularformel |
C7H5NOS2 |
|---|---|
Molekulargewicht |
183.3 g/mol |
IUPAC-Name |
thieno[3,2-b]thiophene-5-carboxamide |
InChI |
InChI=1S/C7H5NOS2/c8-7(9)6-3-5-4(11-6)1-2-10-5/h1-3H,(H2,8,9) |
InChI-Schlüssel |
SNLYGXQULJJLMR-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CSC2=C1SC(=C2)C(=O)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


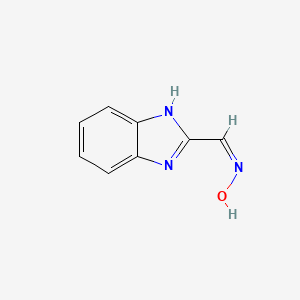
![2-((6-Ethyl-3-methyl-4-oxo-3,4-dihydrothieno[2,3-d]pyrimidin-2-yl)thio)acetic acid](/img/structure/B11770300.png)


![2-Methyl-1-(piperidin-4-yl)-5-(trifluoromethyl)-1H-benzo[d]imidazole](/img/structure/B11770311.png)
![2-(4-((tert-Butoxycarbonyl)amino)-2-oxabicyclo[2.2.2]octan-1-yl)acetic acid](/img/structure/B11770319.png)
![4H-Pyrrolo[3,2-d]thiazole](/img/structure/B11770340.png)
